(4-Chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
(4-Chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound that features a 4-chlorophenyl group and a 1-methyl-1H-pyrazol-4-yl group attached to a methanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 1-methyl-1H-pyrazole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(4-Chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
- (1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
- (1-(4-Bromophenyl)-5-methyl-1H-pyrazol-4-yl)methanol
Uniqueness
(4-Chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a 1-methyl-1H-pyrazol-4-yl group makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H12ClN3/c1-15-7-9(6-14-15)11(13)8-2-4-10(12)5-3-8/h2-7,11H,13H2,1H3 |
InChI Key |
QONFVVQUYMJQQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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